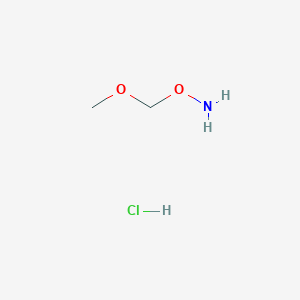![molecular formula C8H5F3N2O B12975329 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate pyridine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine rings .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolo[5,4-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydride in dimethylformamide (DMF) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine derivatives with additional functional groups, while substitution can introduce various alkyl or aryl groups onto the pyridine ring .
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen and oxygen atoms in the ring system.
Thiazolo[4,5-b]pyridine: Another related compound with a sulfur atom replacing the oxygen in the oxazole ring.
Pyrazolo[1,5-a]pyrimidines: These compounds share a fused ring system but have different heteroatoms and functional groups.
Uniqueness: 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity .
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-3-5-6(12-4)14-7(13-5)8(9,10)11/h2-3H,1H3 |
InChI Key |
IPNNCMPXSQDGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)



![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)


![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)

![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)

